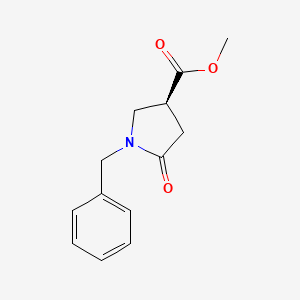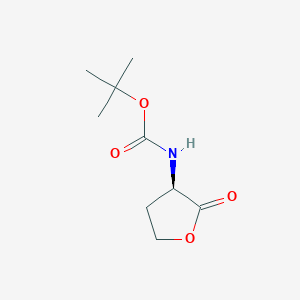
3-(苄氨基甲基)-8-甲基-1H-喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones are heterocyclic compounds that have been extensively studied due to their potential therapeutic applications, including antihypertensive, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves novel routes and innovative strategies. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one, which in turn was synthesized from methyl anthranilate using a novel route . Similarly, green chemistry approaches have been employed to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones, highlighting the importance of environmentally friendly methods in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using various analytical techniques. For example, the crystal structure of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined, providing detailed information about its orthorhombic system, space group, and unit cell parameters . Such structural analyses are crucial for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including cyclocondensation, S-arylation, and condensation with aromatic aldehydes to form Schiff bases . These reactions are essential for the diversification of the quinazolinone scaffold and the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can significantly affect their spectral properties, solubility, and reactivity . These properties are important for the application of quinazolinone derivatives in various analytical techniques, such as the use of 3-Benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines .
科学研究应用
合成和生物学性质:已经制备了多种喹啉-2(1H)-酮,包括具有苄氨基取代的喹啉-2(1H)-酮,并评估了它们对 N-甲基-D-天冬氨酸 (NMDA) 受体的结合位点活性和它们抑制神经毒性的能力 (Jung 等人,2003)。
抗癌和抗菌活性:结构与 3-(苄氨基甲基)-8-甲基-1H-喹啉-2-酮相似的化合物对各种癌细胞系表现出显着的抗癌活性。此外,一些化合物表现出有趣的抗菌活性,特别是对革兰氏阴性菌 (Bolakatti 等人,2020)。
神经保护作用:喹啉-2(1H)-酮,包括与查询化合物相似的衍生物,已对其神经保护作用进行了研究。由于它们在 NMDA 受体上的活性以及对神经毒性的抑制作用,它们在神经退行性疾病的治疗中显示出潜力 (Jung 等人,2003)。
在精神活性化合物研究中的潜力:对新型 3-(N-R,R'-氨基甲基)-2-甲基-1H-喹啉-4-酮的研究揭示了特定的镇静作用和抗健忘活性,表明在精神活性化合物研究中具有潜力 (Podolsky 等人,2017)。
在液晶显示器中的应用:对喹啉衍生物的研究已扩展到开发具有液晶显示器潜在应用的新型染料,突出了这些化合物在各种技术应用中的多功能性 (Bojinov & Grabchev, 2003)。
安全和危害
This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
未来方向
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature and databases. If you have a different compound or a more specific question about this process, feel free to ask!
属性
IUPAC Name |
3-[(benzylamino)methyl]-8-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-6-5-9-15-10-16(18(21)20-17(13)15)12-19-11-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZCWFJXXHKPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191300 |
Source


|
| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino-methyl)-8-methyl-1H-quinolin-2-one | |
CAS RN |
462067-32-9 |
Source


|
| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462067-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-3-[[(phenylmethyl)amino]methyl]-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)



